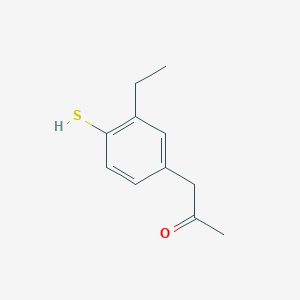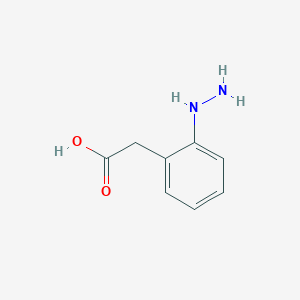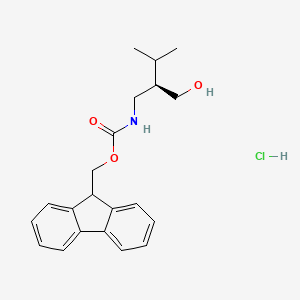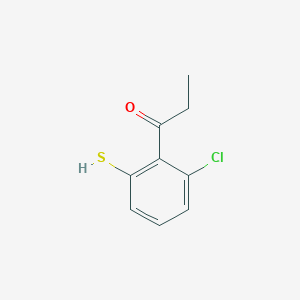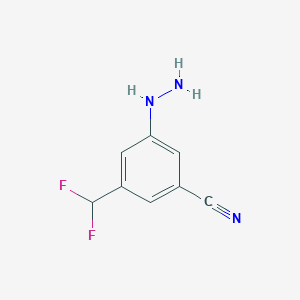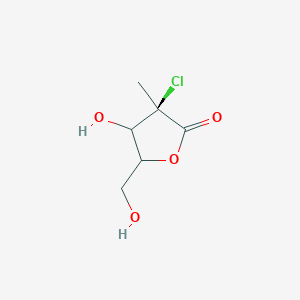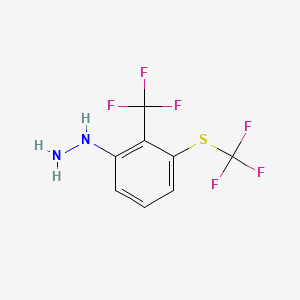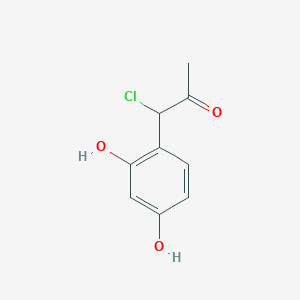
1-Chloro-1-(2,4-dihydroxyphenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-1-(2,4-dihydroxyphenyl)propan-2-one is an organic compound with the molecular formula C9H9ClO3 and a molecular weight of 200.62 g/mol . This compound is characterized by the presence of a chloro group and two hydroxyl groups attached to a phenyl ring, along with a propan-2-one moiety. It is known for its diverse applications in various fields of scientific research and industry.
Vorbereitungsmethoden
The synthesis of 1-Chloro-1-(2,4-dihydroxyphenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dihydroxyacetophenone with thionyl chloride (SOCl2) under controlled conditions to introduce the chloro group . The reaction typically proceeds as follows:
2,4-Dihydroxyacetophenone+SOCl2→this compound+HCl+SO2
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
1-Chloro-1-(2,4-dihydroxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents like sodium borohydride (NaBH4) can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, resulting in the formation of new derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-Chloro-1-(2,4-dihydroxyphenyl)propan-2-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Chloro-1-(2,4-dihydroxyphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound’s chloro and hydroxyl groups enable it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting or modulating their activity . The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-1-(2,4-dihydroxyphenyl)propan-2-one can be compared with other similar compounds, such as:
1-(3,4-Dihydroxyphenyl)propan-2-one: This compound lacks the chloro group but has similar hydroxyl groups, making it less reactive in substitution reactions.
1-(5-Chloro-2,4-dihydroxyphenyl)propan-2-one: This compound has a chloro group at a different position on the phenyl ring, which may result in different reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C9H9ClO3 |
|---|---|
Molekulargewicht |
200.62 g/mol |
IUPAC-Name |
1-chloro-1-(2,4-dihydroxyphenyl)propan-2-one |
InChI |
InChI=1S/C9H9ClO3/c1-5(11)9(10)7-3-2-6(12)4-8(7)13/h2-4,9,12-13H,1H3 |
InChI-Schlüssel |
JCBIBGCLDUCLCF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C1=C(C=C(C=C1)O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




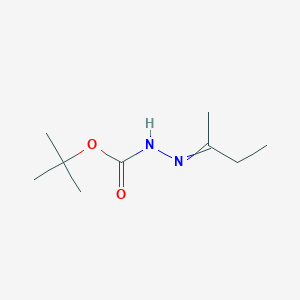
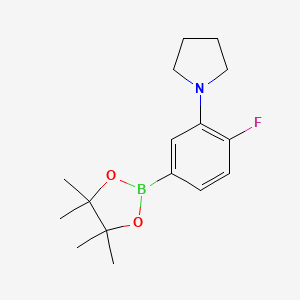
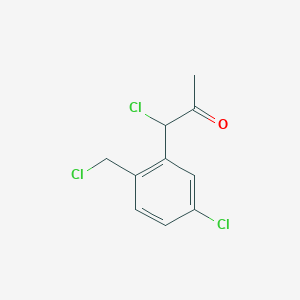
![(S)-tert-Butyl 1-((tert-butoxycarbonyl)amino)-3,3-difluoro-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14049754.png)
